molecular formula C4H4O4 B135278 (E)-(1,4-13C2)but-2-enedioic acid CAS No. 96503-56-9

(E)-(1,4-13C2)but-2-enedioic acid

Numéro de catalogue: B135278
Numéro CAS: 96503-56-9
Poids moléculaire: 118.06 g/mol
Clé InChI: VZCYOOQTPOCHFL-ZWWDXPBASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-(1,4-13C₂)but-2-enedioic acid is a stable isotopologue of fumaric acid, where carbon atoms at positions 1 and 4 are replaced with the ¹³C isotope. Its IUPAC name is (2E)-but-2-enedioic acid-1,4-¹³C₂, reflecting its trans-configuration (E-isomer) across the double bond and isotopic labeling . Structurally, it consists of two carboxylic acid groups (-COOH) at the terminal positions of a four-carbon chain with a conjugated double bond. The ¹³C labeling enables precise tracking of metabolic pathways, particularly in studies involving nuclear magnetic resonance (NMR) or mass spectrometry (MS), where isotopic signatures differentiate labeled carbons from natural abundance isotopes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Geometric Isomer: Maleic Acid ((2Z)-but-2-enedioic Acid)

Maleic acid, the Z-isomer of but-2-enedioic acid, shares the same molecular formula (C₄H₄O₄) but differs in stereochemistry. Key distinctions include:

Property (E)-but-2-enedioic acid (Fumaric Acid) (Z)-but-2-enedioic acid (Maleic Acid)
Melting Point 299–300°C (decomposes) 135°C
Solubility (25°C) 6.3 g/L in water 478 g/L in water
Reactivity Stable; does not form anhydrides Forms maleic anhydride upon heating
Biological Role TCA cycle intermediate Industrial precursor for polymers

The trans-configuration of fumaric acid confers greater thermodynamic stability and lower solubility compared to maleic acid. Maleic acid’s cis-arrangement allows intramolecular hydrogen bonding, facilitating anhydride formation .

Isotopically Labeled Carboxylic Acids

Compared to other ¹³C-labeled compounds, such as 4-hydroxy-[3,4-¹³C₂]nonanoate and [¹³C]oleate, (E)-(1,4-¹³C₂)but-2-enedioic acid serves distinct roles:

Compound Metabolic Fate Uptake Rate (Perfused Rat Liver) Key Pathway Contribution
4-hydroxy-[3,4-¹³C₂]nonanoate Partial conversion to acetyl-CoA; release of shorter carboxylic acids 0.32 ± 0.04 μmol/min·g Citric acid cycle (partial)
[¹³C]oleate Complete β-oxidation to acetyl-CoA Comparable to 4-hydroxynonanoate Energy production via TCA cycle
(E)-(1,4-¹³C₂)but-2-enedioic acid Direct entry into TCA cycle as fumarate Not explicitly reported TCA cycle flux quantification

While 4-hydroxy-[3,4-¹³C₂]nonanoate releases fragmented metabolites, (E)-(1,4-¹³C₂)but-2-enedioic acid integrates directly into central carbon metabolism, making it ideal for studying TCA cycle dynamics .

Reaction Pathways and Metabolic Insights

(E)-but-2-enedioic acid undergoes hydration to form malic acid (HOOC-CH₂-CH(OH)-COOH) under aqueous conditions, a reaction critical in the TCA cycle . Isotopic labeling at C1 and C4 allows researchers to track the incorporation of ¹³C into downstream metabolites like citrate or oxaloacetate. This contrasts with maleic acid, which isomerizes to fumaric acid under basic conditions, underscoring the metabolic irreversibility of the E-isomer .

Activité Biologique

(E)-(1,4-13C2)but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid that has garnered significant attention in the fields of biochemistry and pharmacology due to its various biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₄H₄O₄
  • Molecular Weight : 116.07 g/mol
  • CAS Number : 110-17-8
  • Synonyms : Fumaric acid, trans-butenedioic acid

Biological Activity Overview

Fumaric acid is known for its role in the citric acid cycle (Krebs cycle), where it serves as an intermediate. Beyond its metabolic functions, fumaric acid exhibits several biological activities:

  • Anti-inflammatory Effects : Fumaric acid has been shown to reduce inflammation in various models of disease. Its anti-inflammatory properties are primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
  • Immunomodulatory Effects : Research indicates that fumaric acid can modulate immune responses. It has been observed to affect T-cell differentiation and proliferation, promoting a shift towards regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.
  • Antioxidant Activity : Fumaric acid acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS).
  • Neuroprotective Effects : Studies suggest that fumaric acid may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as multiple sclerosis (MS). Its mechanism involves reducing oxidative stress and inflammation in neuronal tissues.

The biological activities of fumaric acid are mediated through several mechanisms:

  • Nrf2 Activation : Fumaric acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
  • Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, fumaric acid reduces the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects.
  • Modulation of Mitochondrial Function : Fumaric acid is involved in mitochondrial metabolism and can influence energy production, which is crucial for cellular functions.

Case Study 1: Multiple Sclerosis Treatment

A clinical study investigated the efficacy of fumaric acid esters (e.g., dimethyl fumarate) in treating relapsing forms of multiple sclerosis. The results showed a significant reduction in relapse rates and disability progression compared to placebo groups. Patients reported improved quality of life and reduced symptoms associated with MS.

Case Study 2: Psoriasis Management

Fumaric acid derivatives have been used successfully in treating psoriasis. A study demonstrated that patients receiving fumaric acid treatments showed marked improvement in skin lesions and overall disease severity scores. The treatment was well-tolerated with minimal side effects.

Research Findings

StudyFindings
Fumaric acid reduces TNF-alpha levels in inflammatory modelsSupports anti-inflammatory properties
Activation of Nrf2 leads to increased antioxidant enzyme levelsIndicates potential for oxidative stress management
Fumaric acid promotes Treg differentiationSuggests immunomodulatory benefits

Q & A

Basic Research Questions

Q. How can the stereoisomeric purity of (E)-(1,4-13C₂)but-2-enedioic acid be experimentally verified?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to distinguish the (E)-isomer (fumaric acid) from the (Z)-isomer (maleic acid). The coupling constants (J) between protons on the double bond differ significantly due to spatial arrangement. For example, the (E)-isomer exhibits a higher J value (~15–20 Hz) compared to the (Z)-isomer (~5–10 Hz) . Additionally, X-ray crystallography or infrared (IR) spectroscopy can confirm molecular geometry through characteristic vibrational modes (e.g., O–H stretching frequencies in carboxylic groups) .

Q. What are the validated experimental protocols for measuring the solubility of (E)-(1,4-13C₂)but-2-enedioic acid in polar solvents?

  • Methodology : Employ gravimetric or UV-Vis spectrophotometric methods. For example:

Prepare saturated solutions in ethanol or water at controlled temperatures (e.g., 303–323 K).

Filter undissolved solute and evaporate the solvent under vacuum.

Measure the mass of the residue to calculate solubility.
Validation requires comparison with literature data for unlabeled fumaric acid, ensuring consistency in trends (e.g., solubility increases with temperature) .

Q. How does isotopic labeling at the 1,4-positions with 13C affect the compound’s physicochemical properties?

  • Methodology : Compare properties such as density, melting point, and solubility between labeled and unlabeled fumaric acid. While 13C labeling minimally alters bulk properties, isotopic effects may slightly shift NMR chemical shifts (e.g., 13C signals at δ ~170 ppm for carboxylic carbons). Computational modeling (e.g., density functional theory) can predict vibrational and electronic differences .

Advanced Research Questions

Q. How can hyperpolarized [1,4-13C₂]fumarate be used to monitor real-time metabolic flux in vivo?

  • Methodology : Utilize dissolution dynamic nuclear polarization (DNP) to enhance 13C NMR signal intensity by >10,000-fold . Steps include:

Polarize the compound at low temperatures (~1.5 K) in a high magnetic field (3.35 T).

Rapidly dissolve the hyperpolarized sample and inject it into a biological system.

Track the conversion of [1,4-13C₂]fumarate to malate via 13C magnetic resonance spectroscopy (MRS) to assess mitochondrial dysfunction in cancer or ischemic tissues .

Q. What strategies resolve contradictions in kinetic data for enzymatic reactions involving isotopically labeled fumarate?

  • Methodology :

  • Error Analysis : Quantify uncertainties in isotope dilution assays or mass spectrometry measurements. For example, systematic errors in 13C enrichment quantification can arise from incomplete isotopic equilibration.
  • Comparative Studies : Replicate experiments under varying conditions (e.g., pH, temperature) and cross-validate with alternative techniques like stopped-flow spectroscopy .
  • Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates .

Q. How can isotopic scrambling be minimized during synthetic preparation of (E)-(1,4-13C₂)but-2-enedioic acid?

  • Methodology :

Use regioselective catalysts (e.g., palladium complexes) for decarboxylation or isomerization reactions to preserve 13C at specific positions.

Monitor isotopic integrity via high-resolution mass spectrometry (HRMS) and 13C NMR.

Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent unintended bond cleavage or rearrangement .

Q. Data Analysis and Interpretation

Q. How should researchers handle discrepancies between experimental and computational NMR chemical shifts for 13C-labeled fumaric acid?

  • Methodology :

  • Calibration : Compare shifts with reference standards (e.g., 13C-labeled sodium acetate).
  • Model Refinement : Adjust computational parameters (e.g., solvent effects in DFT simulations) to better match empirical data .
  • Error Reporting : Include confidence intervals for both experimental and theoretical values in publications .

Q. What statistical approaches are recommended for analyzing hyperpolarized 13C MRS data in metabolic studies?

  • Methodology :

  • Signal Normalization : Correct for polarization decay using exponential fitting.
  • Multivariate Analysis : Apply principal component analysis (PCA) or machine learning to identify metabolic patterns in time-resolved spectra .
  • Uncertainty Propagation : Use Monte Carlo simulations to estimate errors in kinetic modeling (e.g., Michaelis-Menten parameters) .

Q. Experimental Design Considerations

Q. How to design a robust protocol for synthesizing (E)-(1,4-13C₂)but-2-enedioic acid with >98% isotopic purity?

  • Methodology :

Start with 13C-enriched precursors (e.g., [1,4-13C₂]succinic acid).

Perform catalytic dehydrogenation using Pd/C under controlled pH to favor the (E)-isomer.

Purify via recrystallization in hot water and validate purity via LC-MS and 13C NMR .

Q. What controls are essential when using isotopically labeled fumarate in cell culture studies?

  • Methodology :
  • Isotopic Blank : Include unlabeled fumarate to distinguish isotope effects from biological variability.
  • Metabolic Quenching : Rapidly freeze samples to halt enzymatic activity post-treatment.
  • Tracer Dilution : Quantify intracellular 13C enrichment via mass isotopomer distribution analysis (MIDA) .

Propriétés

IUPAC Name

(E)-(1,4-13C2)but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-ZWWDXPBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[13C](=O)O)\[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96503-56-9
Record name 96503-56-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.